molecular formula C21H20N4O3S B2456065 N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide CAS No. 113569-91-8

N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide

Cat. No. B2456065
CAS RN: 113569-91-8
M. Wt: 408.48
InChI Key: DQADLPSRODRHAL-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide” is a chemical compound with the molecular formula C20H20N4O3S . It has an average mass of 396.463 Da and a monoisotopic mass of 396.125610 Da .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C20H20N4O3S . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available in the current resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C20H20N4O3S, an average mass of 396.463 Da, and a monoisotopic mass of 396.125610 Da . Other properties such as melting point, boiling point, and density are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Interactions

  • The compound has been utilized in the synthesis of novel p-hydroxycinnamic acid amides, with investigations into their binding interactions with bovine serum albumin through fluorescence and UV–vis spectral studies. This research provides insights into the biochemical interactions and potential biomedical applications of these compounds (Fa-Yan Meng et al., 2012).

Catalysis

  • It has been used as a ligand for obtaining bimetallic boron-containing heterogeneous catalysts, showcasing its role in enhancing the catalytic efficiency of Suzuki reactions in aqueous media. This application highlights the compound's utility in facilitating organic synthesis, particularly in the development of heterobiaryls containing furyl and thienyl rings (N. A. Bumagin et al., 2019).

Antitumor Activity

  • Research into novel pyrimidiopyrazole derivatives, including N-[4-(4,6-Dimethyl-pyrimidin-2-ylsulfamoyl)-phenyl]-3-phenyl-acrylamide derivatives, has shown promising in vitro antitumor activity against HepG2 cell lines. These findings suggest potential therapeutic applications in cancer treatment, supported by molecular docking and DFT studies (Asmaa M. Fahim et al., 2019).

Material Science

  • The compound has also been incorporated into the synthesis of novel heterocyclic compounds having a sulfamido moiety, with evaluations of their antimicrobial activities. This application underscores the versatility of this compound in contributing to the development of new materials with potential use in antimicrobial treatments (R. Nunna et al., 2014).

properties

IUPAC Name

(E)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-14H,1-2H3,(H,24,26)(H,22,23,25)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQADLPSRODRHAL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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